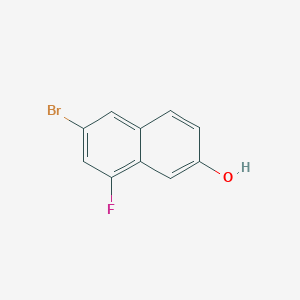

6-Bromo-8-fluoronaphthalen-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There are several methods for synthesizing 6-bromo-8-fluoronaphthalen-2-ol, but the most commonly used method involves the reaction of 1,8-dibromo-2-fluoronaphthalene with sodium hydroxide in the presence of a palladium catalyst. The resulting product is then treated with sulfuric acid and water to obtain the desired compound.Molecular Structure Analysis

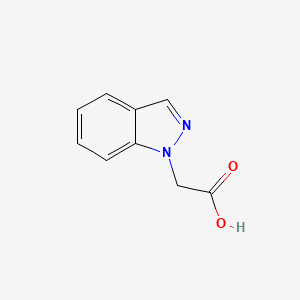

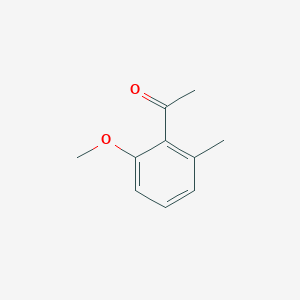

6-Bromo-8-fluoronaphthalen-2-ol contains total 20 bond(s); 14 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 aromatic hydroxyl(s) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Bromo-8-fluoronaphthalen-2-ol is involved in various chemical synthesis processes. For instance, it is used in the synthesis of fluorobenz[a]anthracene derivatives, as reported by Girke and Bergmann (1976) in their study on the synthesis of 6-fluorobenz[a]anthracene derivatives (Girke & Bergmann, 1976). This indicates its role as an intermediate in the preparation of complex organic compounds.

Applications in Pharmaceutical Research

In pharmaceutical research, derivatives of naphthalenes like 6-Bromo-8-fluoronaphthalen-2-ol are significant. Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010). This highlights the potential use of similar compounds in drug synthesis.

Analytical and Spectroscopic Applications

The compound is utilized in analytical chemistry, particularly in fluorescence and spectroscopy. Gatti et al. (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene, a compound structurally related to 6-Bromo-8-fluoronaphthalen-2-ol, as a fluorescent labeling reagent for the HPLC analysis of biologically active carboxylic acids (Gatti et al., 1992). Such compounds are valuable in detecting and analyzing various chemical entities.

Use in Biological and Environmental Studies

Compounds similar to 6-Bromo-8-fluoronaphthalen-2-ol are also used in environmental and biological studies. Cerniglia et al. (1984) examined the metabolism of 1-fluoronaphthalene, a related compound, by fungi, shedding light on the environmental fate and biological interactions of such compounds (Cerniglia et al., 1984).

Propiedades

IUPAC Name |

6-bromo-8-fluoronaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOKFWKXFDSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459857 |

Source

|

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-fluoronaphthalen-2-ol | |

CAS RN |

82995-06-0 |

Source

|

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

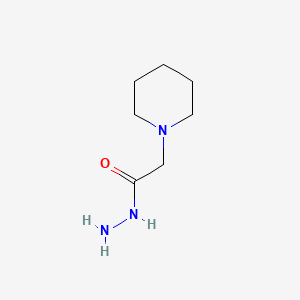

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)